PSN632408

Description

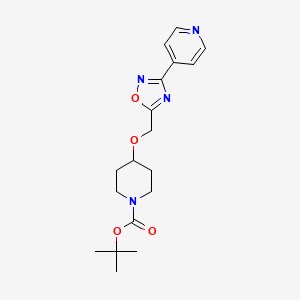

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methoxy]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4/c1-18(2,3)25-17(23)22-10-6-14(7-11-22)24-12-15-20-16(21-26-15)13-4-8-19-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZWKWCEAXQUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=NC(=NO2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466726 | |

| Record name | 1,1-Dimethylethyl 4-[[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methoxy]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857652-30-3 | |

| Record name | 1,1-Dimethylethyl 4-[[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methoxy]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857652-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PSN-632408 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857652303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylethyl 4-[[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methoxy]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSN-632408 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4434XWK2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanism of Action of PSN632408 in Pancreatic Beta-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PSN632408 is a synthetic, small-molecule agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes.[1] GPR119 is predominantly expressed in pancreatic beta-cells and intestinal enteroendocrine L-cells.[1][2] Activation of GPR119 in beta-cells by agonists like this compound enhances glucose-stimulated insulin secretion (GSIS).[2] This document provides an in-depth overview of the molecular mechanisms, signaling pathways, and quantitative effects of this compound on pancreatic beta-cells, supported by detailed experimental protocols and data visualizations.

Core Mechanism of Action in Pancreatic Beta-Cells

The primary mechanism of this compound in pancreatic beta-cells is the activation of GPR119, which initiates a signaling cascade that potentiates the primary glucose-sensing pathway of the cell.

2.1 GPR119 Activation and cAMP Signaling

This compound acts as an agonist at the GPR119 receptor.[2] This receptor is coupled to the stimulatory G-protein, Gαs.[2] Upon agonist binding, GPR119 activates Gαs, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic AMP (cAMP).[1][2] This elevation in cAMP is a critical step in amplifying the insulin secretion response to glucose. Studies in HIT-T15 cells and HEK293 cells transfected with GPR119 have confirmed that this compound treatment leads to a significant increase in intracellular cAMP levels.[2][3]

The cAMP signaling pathway is a well-established modulator of insulin secretion. Elevated cAMP levels activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP 2A (Epac2A).[4] These proteins phosphorylate various targets within the stimulus-secretion coupling cascade, enhancing the exocytosis of insulin-containing granules.[4]

2.2 Potentiation of Glucose-Stimulated Insulin Secretion (GSIS)

The action of this compound is glucose-dependent, meaning it primarily enhances insulin secretion in the presence of elevated blood glucose levels.[5][6] This is a key safety feature for an anti-diabetic agent, as it minimizes the risk of hypoglycemia. The process is a potentiation of the canonical GSIS pathway:

-

Glucose Sensing: Elevated glucose enters the beta-cell via GLUT transporters.

-

Metabolism: Glucose metabolism increases the intracellular ATP/ADP ratio.

-

KATP Channel Closure: The high ATP/ADP ratio closes ATP-sensitive potassium (KATP) channels, depolarizing the cell membrane.[7][8]

-

Calcium Influx: Depolarization opens voltage-dependent calcium channels (VDCCs), leading to an influx of Ca2+.[7][9]

-

Insulin Exocytosis: The rise in intracellular Ca2+ triggers the fusion of insulin-containing vesicles with the plasma membrane, releasing insulin.[7]

The GPR119-cAMP pathway activated by this compound amplifies this process, particularly the final exocytotic steps, leading to a greater release of insulin for a given glucose stimulus.[9]

Quantitative Data Summary

The effects of this compound have been quantified in various in vitro and in vivo models.

Table 1: In Vitro Effects of this compound

| Parameter | Cell/Tissue Type | Condition | Result | Reference |

|---|---|---|---|---|

| cAMP Accumulation | HIT-T15 cells | 30 min treatment | Dose-dependent increase | [2] |

| Insulin Secretion | HEK293 cells (GPR119 transfected) | Not specified | Increased secretion | [3] |

| Beta-Cell Replication | Not specified | in vitro treatment | Significant increase |[10] |

Table 2: In Vivo Effects of this compound (in Diabetic Mice)

| Parameter | Treatment Group | Duration | Result | Reference |

|---|---|---|---|---|

| Normoglycemia | This compound alone | 7 weeks | 32% of mice achieved normoglycemia | [11] |

| Normoglycemia | This compound + Sitagliptin | 7 weeks | 59% of mice achieved normoglycemia | [11] |

| Plasma Active GLP-1 | This compound + Sitagliptin | 7 weeks | Significantly increased levels | [11] |

| Beta-Cell Mass | This compound + Sitagliptin | 7 weeks | Augmented beta-cell mass | [11] |

| Beta-Cell Replication | Not specified | in vivo treatment | Stimulated replication |[10] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

4.1 Protocol: Intracellular cAMP Measurement

This protocol is based on methods used to assess the effect of GPR119 agonists on intracellular cAMP.[2]

-

Cell Culture: Culture pancreatic beta-cell lines (e.g., HIT-T15, MIN6) or GPR119-transfected HEK293 cells in appropriate media until they reach 80-90% confluency.

-

Cell Plating: Seed cells into 96-well plates at a desired density and allow them to adhere overnight.

-

Pre-treatment: Aspirate the culture medium and wash the cells with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of this compound (and control compounds) to the wells. Incubate for a specified period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Quantification: Determine the intracellular cAMP concentration using a competitive immunoassay kit, such as the Perkin Elmer AlphaScreen cAMP kit.[2] Measure the signal on a compatible plate reader.

-

Data Analysis: Calculate cAMP concentrations based on a standard curve and normalize to the vehicle control.

4.2 Protocol: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This protocol describes a static incubation method for measuring insulin secretion from isolated rodent or human islets.[12][13]

-

Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient centrifugation.

-

Islet Culture/Recovery: Culture the isolated islets overnight in a non-adherent dish with culture medium (e.g., RPMI-1640) to allow for recovery.

-

Pre-incubation: Hand-pick islets of similar size and place them in groups (e.g., 10 islets/well) into a multi-well plate. Pre-incubate them for 30-60 minutes in a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal secretion rate.

-

Stimulation: Carefully remove the pre-incubation buffer and replace it with KRBH buffer containing:

-

Low glucose (e.g., 2.8 mM) ± this compound

-

High glucose (e.g., 11.2 mM or 16.7 mM) ± this compound

-

-

Incubation: Incubate the islets for a defined period (e.g., 60-90 minutes) at 37°C.

-

Supernatant Collection: After incubation, collect the supernatant from each well. This contains the secreted insulin.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA) kit.

-

Data Analysis: Normalize the secreted insulin values to the islet insulin content (determined after lysing the islets) or to the number of islets per well. Compare the results between treatment groups.

Additional Biological Effects and Considerations

-

Beta-Cell Proliferation: Beyond its effects on insulin secretion, this compound has been shown to stimulate beta-cell replication both in vitro and in vivo.[10] This suggests a potential role in preserving or expanding beta-cell mass, which is often diminished in type 2 diabetes.

-

Synergy with DPP-IV Inhibitors: Combination therapy of this compound with a dipeptidyl peptidase-IV (DPP-IV) inhibitor like sitagliptin has demonstrated a synergistic effect.[11] This combination significantly improved glucose clearance, augmented beta-cell mass, and increased levels of active GLP-1, suggesting that GPR119 agonists can work through both direct (beta-cell) and indirect (incretin) pathways.[11]

-

Divergent Effects of Synthetic Agonists: It is important to note that some studies suggest synthetic GPR119 agonists, including this compound, can have divergent effects on insulin secretion, cAMP, and intracellular calcium when compared to endogenous ligands like oleoylethanolamide (OEA).[9] This raises the possibility that these compounds may activate GPR119-independent pathways, making them potentially unsuitable as highly specific pharmacological tools for studying pure GPR119 biology.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A role for beta-cell-expressed G protein-coupled receptor 119 in glycemic control by enhancing glucose-dependent insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stimulating beta cell replication and improving islet graft function by GPR119 agonists PMID: 21902730 | MCE [medchemexpress.cn]

- 11. Stimulating β-cell regeneration by combining a GPR119 agonist with a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Measurement of Insulin Secretion from Isolated Rodent Islets of Langerhans | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide: PSN632408 and its Interaction with the GPR119 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional potency of PSN632408, a synthetic agonist for the G protein-coupled receptor 119 (GPR119). This document details the receptor's signaling pathway, quantitative data on this compound's activity, and explicit experimental protocols for the characterization of this and similar compounds.

Introduction to GPR119

G protein-coupled receptor 119 (GPR119) is a class A (rhodopsin-type) GPCR that has garnered significant interest as a therapeutic target for type 2 diabetes and obesity.[1][2] It is predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract.[2] Activation of GPR119 leads to glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[3] The endogenous ligand for GPR119 is oleoylethanolamide (OEA).[2][4] this compound is a selective, orally active synthetic agonist of GPR119.[1][5]

GPR119 Signaling Pathway

GPR119 activation initiates a signaling cascade through the coupling to the stimulatory G protein, Gαs.[2] This interaction leads to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels is the primary downstream signaling event.[2][3] In pancreatic β-cells, elevated cAMP potentiates glucose-stimulated insulin secretion. In intestinal L-cells, it triggers the release of GLP-1.[3]

GPR119 receptor signaling cascade upon agonist binding.

This compound Binding Affinity and Potency

This compound has been characterized as a potent agonist of the GPR119 receptor. Its potency is often described by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal possible response.

| Parameter | Species | Value (μM) | Reference |

| EC50 | Human GPR119 | 7.9 | [1][5][6][7] |

| EC50 | Mouse GPR119 | 5.6 | [1][5][6][7] |

| EC50 (cAMP level) | Not Specified | 1.9 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GPR119 agonists. Below are representative protocols for determining binding affinity and functional potency.

Radioligand Competition Binding Assay for Ki Determination

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GPR119 receptor.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing human GPR119.

-

Radioligand: A suitable GPR119-specific radioligand (e.g., [³H]-AR231453).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known GPR119 agonist (e.g., 10 µM AR231453).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well Plates.

-

Glass Fiber Filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing GPR119 in a cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method like the BCA assay.[8]

-

Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), the radioligand at a concentration near its Kd, and various concentrations of the test compound (this compound).

-

Controls:

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a non-radiolabeled GPR119 agonist.

-

-

Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach binding equilibrium.[8]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[8]

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.[8]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay for Functional Potency (EC50)

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, confirming its agonist activity and determining its potency (EC50).

Materials:

-

Cells: HEK293 cells stably expressing human GPR119.

-

Test Compound: this compound.

-

Positive Control: Forskolin (a direct activator of adenylyl cyclase).

-

Assay Buffer/Medium: As required by the specific cAMP detection kit.

-

cAMP Detection Kit: A commercial kit based on HTRF, FRET, or luminescence.[2][9]

-

384-well Microplates. [9]

Procedure:

-

Cell Seeding: Seed the HEK293-hGPR119 cells into 384-well plates and culture until they reach the desired confluency.[9]

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. Also, prepare solutions for the positive control (e.g., 10 µM forskolin) and a vehicle control (e.g., DMSO).[9]

-

Cell Stimulation: Pre-incubate the cells if required by the kit protocol (e.g., with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation). Add the diluted this compound, positive control, or vehicle to the respective wells.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.[2][9]

-

Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's instructions for the chosen kit. This typically involves adding detection reagents that will generate a signal (e.g., fluorescence or luminescence) proportional to the amount of cAMP present.

-

Measurement: Read the plate using a suitable plate reader.

-

Data Analysis:

-

Normalize the data (e.g., as a percentage of the response to the positive control).

-

Plot the normalized response against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

This compound is a well-characterized GPR119 agonist with demonstrated potency in the low micromolar range for both human and mouse receptors. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the binding affinity and functional activity of this compound and other novel GPR119 modulators. A thorough understanding of these methodologies is essential for the successful discovery and development of new therapeutics targeting the GPR119 receptor for the treatment of metabolic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidetopharmacology.org [guidetopharmacology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. GPR119åä½æ¿å¨åï¼this compoundï¼ [bjbalb.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to PSN632408 and the Activation of the cAMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PSN632408, a selective agonist of the G protein-coupled receptor 119 (GPR119), and its role in activating the cyclic adenosine monophosphate (cAMP) signaling pathway. This document details the mechanism of action, presents quantitative data on its activity, and provides comprehensive experimental protocols for studying its effects.

Introduction to this compound

This compound is a synthetic, orally active small molecule that acts as a selective agonist for GPR119.[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3] Its activation is a key therapeutic target for type 2 diabetes and obesity due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from the pancreas and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][3][4]

Mechanism of Action: The cAMP Signaling Pathway

This compound exerts its effects by binding to and activating GPR119. GPR119 is coupled to the stimulatory G protein (Gαs), and its activation leads to the stimulation of adenylyl cyclase.[2][5] This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels triggers downstream signaling cascades that result in enhanced insulin and GLP-1 secretion.[1][2]

Figure 1: this compound-mediated activation of the cAMP signaling pathway.

Quantitative Data

The potency and efficacy of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data.

| Assay Type | Cell Line/System | Parameter | Value (µM) | Reference |

| GPR119 Activation | Recombinant mouse GPR119 | EC50 | 5.6 | [1] |

| GPR119 Activation | Recombinant human GPR119 | EC50 | 7.9 | [1] |

| cAMP Accumulation | HIT-T15 cells | EC50 | 1.9 | [1] |

| cAMP Accumulation | HEK293 (human GPR119) | EC50 | ~7.9 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

cAMP Accumulation Assay

This protocol is designed to measure the increase in intracellular cAMP levels following GPR119 activation by this compound.

Materials:

-

HEK293 cells stably expressing human GPR119

-

Cell culture medium (e.g., DMEM)

-

This compound

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF cAMP kit)

-

384-well plates

Procedure:

-

Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a density of 4,000 cells per well and incubate for 24-48 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay: a. Remove cell culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX). b. Incubate for 30 minutes at room temperature. c. Add different concentrations of this compound to the wells. d. Incubate for 30 minutes at room temperature.

-

Detection: Add the cAMP detection reagents (e.g., d2-conjugated cAMP and cryptate (Eu)-conjugated antibody) to each well.

-

Measurement: Incubate for 60 minutes at room temperature and measure the signal using a plate reader compatible with HTRF.

-

Data Analysis: Calculate the concentration of cAMP based on a standard curve. Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

Figure 2: Experimental workflow for the cAMP accumulation assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the potentiation of glucose-stimulated insulin secretion by this compound in an insulin-secreting cell line.

Materials:

-

MIN6 or INS-1E insulinoma cells

-

Cell culture medium (e.g., RPMI-1640)

-

Krebs-Ringer Bicarbonate Buffer (KRBB) with low glucose (e.g., 2.8 mM)

-

KRBB with high glucose (e.g., 16.7 mM)

-

This compound

-

Insulin ELISA kit

-

24-well plates

Procedure:

-

Cell Seeding: Seed MIN6 cells into 24-well plates and culture until they reach 80-90% confluency.

-

Pre-incubation: a. Wash the cells twice with a glucose-free KRBB. b. Pre-incubate the cells in KRBB with low glucose for 1-2 hours at 37°C.

-

Stimulation: a. Remove the pre-incubation buffer. b. Add KRBB with low glucose or high glucose, each containing different concentrations of this compound or vehicle control. c. Incubate for 1-2 hours at 37°C.

-

Sample Collection: Collect the supernatants from each well.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Plot the insulin concentration against the this compound concentration for both low and high glucose conditions.

GLP-1 Secretion Assay

This protocol is for measuring GLP-1 secretion from an enteroendocrine cell line in response to this compound.

Materials:

-

GLUTag or STC-1 cells

-

Cell culture medium (e.g., DMEM)

-

Assay buffer (e.g., HBSS)

-

This compound

-

DPP-IV inhibitor (to prevent GLP-1 degradation)

-

GLP-1 ELISA kit

-

24-well plates

Procedure:

-

Cell Seeding: Seed GLUTag cells into 24-well plates and culture to the desired confluency.

-

Pre-incubation: a. Wash the cells with assay buffer. b. Pre-incubate in assay buffer for 1 hour at 37°C.

-

Stimulation: a. Remove the pre-incubation buffer. b. Add fresh assay buffer containing a DPP-IV inhibitor and different concentrations of this compound or vehicle control. c. Incubate for 2 hours at 37°C.

-

Sample Collection: Collect the supernatants.

-

GLP-1 Measurement: Measure the active GLP-1 concentration in the supernatants using a specific ELISA kit.

-

Data Analysis: Normalize the GLP-1 secretion to the total protein content. Plot the GLP-1 concentration against the this compound concentration.

In Vivo Studies: Oral Glucose Tolerance Test (OGTT)

In vivo efficacy of this compound can be assessed using an oral glucose tolerance test in rodents.

Procedure:

-

Fasting: Fast mice overnight (e.g., 16 hours) with free access to water.

-

Baseline Glucose: Measure baseline blood glucose from the tail vein.

-

Compound Administration: Administer this compound or vehicle orally.

-

Glucose Challenge: After a set time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for glucose excursion to quantify the improvement in glucose tolerance.

Conclusion

This compound is a valuable research tool for investigating the role of GPR119 and the cAMP signaling pathway in metabolic regulation. Its ability to stimulate both insulin and GLP-1 secretion through a glucose-dependent mechanism highlights its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further explore the pharmacological properties of this compound and other GPR119 agonists.

References

- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to PSN632408 for In Vitro Studies of Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic G-protein coupled receptor 119 (GPR119) agonist, PSN632408, for its application in in vitro studies of insulin secretion. This document consolidates key data, outlines detailed experimental protocols, and visualizes the underlying molecular mechanisms to support researchers in the fields of diabetes, metabolic disorders, and drug discovery.

Introduction to this compound

This compound is a synthetic small molecule that acts as an agonist for GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells. Activation of GPR119 in β-cells is known to potentiate glucose-stimulated insulin secretion (GSIS), making it a target of interest for the development of novel therapeutics for type 2 diabetes. This compound has been utilized in preclinical research to explore the role of GPR119 in insulin secretion and glucose homeostasis. However, it is crucial for researchers to be aware that some studies suggest that synthetic agonists like this compound may exhibit divergent signaling pathways and potential GPR119-independent effects compared to endogenous ligands, a critical consideration in experimental design and data interpretation.[1][2][3]

Quantitative Data on this compound-Mediated Insulin Secretion

The following table summarizes the available quantitative data on the effect of this compound on insulin secretion from in vitro studies. It is important to note that comprehensive dose-response data for this compound is limited in publicly available literature.

| Cell Line | Agonist Concentration | Glucose Concentration | Effect on Insulin Secretion | Reference |

| MIN6c4 | 3.3 µM | 16 mM | Significantly increased GSIS | Scott et al., 2008 |

| RIN-119 (RINm5f transfected with human GPR119) | Not specified | Not specified | Increased insulin secretion | Scott et al., 2008 |

| HIT-T15 | Not specified | Not specified | Increased intracellular cAMP | Overton et al., 2006 |

GPR119 Signaling Pathway in Pancreatic β-Cells

Activation of GPR119 by an agonist like this compound initiates a signaling cascade that augments insulin secretion in a glucose-dependent manner. The proposed mechanism is illustrated below.

Experimental Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is a synthesized methodology based on standard GSIS assays and can be adapted for use with this compound to assess its effect on insulin secretion from pancreatic islet cells or insulinoma cell lines (e.g., MIN6, INS-1).

Materials and Reagents

-

Pancreatic islets (e.g., isolated mouse or human islets) or insulinoma cells (e.g., MIN6c4)

-

Cell culture medium (e.g., RPMI-1640 with 11.1 mM glucose, 10% FBS, penicillin/streptomycin)

-

Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, containing:

-

Low glucose (e.g., 2.8 mM)

-

High glucose (e.g., 16.7 mM)

-

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Insulin ELISA kit

-

Multi-well plates (e.g., 24-well)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Workflow

Step-by-Step Procedure

-

Cell Culture: Culture pancreatic islets or insulinoma cells under standard conditions to achieve the desired confluence or number. For islets, allow a recovery period after isolation.

-

Plating:

-

Islets: Hand-pick islets of similar size and plate a consistent number (e.g., 10-15 islets/well) in a multi-well plate.

-

Adherent Cells: Seed cells in a multi-well plate to reach approximately 80-90% confluency on the day of the assay.

-

-

Pre-incubation:

-

Gently wash the cells twice with PBS.

-

Add low glucose (e.g., 2.8 mM) KRBH to each well and pre-incubate for 1-2 hours at 37°C in a CO2 incubator. This step allows the cells to return to a basal state of insulin secretion.

-

-

Stimulation:

-

Carefully remove the pre-incubation buffer.

-

Add the following solutions to the respective wells:

-

Basal Control: Low glucose KRBH with vehicle (e.g., DMSO).

-

Basal + this compound: Low glucose KRBH with the desired concentration of this compound.

-

Stimulated Control: High glucose KRBH with vehicle.

-

Stimulated + this compound: High glucose KRBH with the desired concentration of this compound.

-

-

Incubate for 1-2 hours at 37°C in a CO2 incubator.

-

-

Sample Collection:

-

After the incubation period, carefully collect the supernatant from each well without disturbing the cells.

-

Centrifuge the supernatant to pellet any detached cells and transfer the clear supernatant to a new tube.

-

Store the samples at -20°C or -80°C until the insulin assay is performed.

-

-

Insulin Measurement:

-

Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

-

-

Data Normalization:

-

To account for variations in cell number, lyse the cells in each well and measure the total protein or DNA content.

-

Normalize the insulin secretion values to the total protein or DNA content for each well.

-

Important Considerations and Potential Pitfalls

-

GPR119-Independent Effects: As highlighted in the literature, this compound may have off-target effects.[1][2] It is advisable to include appropriate controls, such as using cells that do not express GPR119 or using GPR119 antagonists, to confirm the specificity of the observed effects.

-

Dose-Response: It is recommended to perform a dose-response curve for this compound to determine the optimal concentration for stimulating insulin secretion in the specific cell system being used.

-

Vehicle Control: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO is consistent across all experimental conditions and is at a level that does not affect cell viability or function.

-

Glucose Dependence: The insulinotropic effect of GPR119 agonists is generally glucose-dependent. It is essential to test the effect of this compound at both low and high glucose concentrations to verify this property.

Conclusion

This compound serves as a useful pharmacological tool for investigating the role of GPR119 in modulating insulin secretion in vitro. This guide provides the foundational knowledge and a practical framework for researchers to design and execute robust experiments. By carefully considering the experimental design, including appropriate controls for potential off-target effects, researchers can effectively leverage this compound to advance our understanding of β-cell physiology and explore new avenues for the treatment of metabolic diseases.

References

- 1. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The GPR119 Agonist PSN632408: A Technical Guide to its Effects on GLP-1 Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSN632408 is a selective, orally active agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and obesity.[1][2][3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2][4] Its activation has been shown to stimulate the release of glucagon-like peptide-1 (GLP-1), a key incretin hormone with multiple beneficial effects on glucose homeostasis and appetite regulation. This technical guide provides an in-depth overview of the effects of this compound on GLP-1 release, including quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.

Core Mechanism of Action: GPR119 Signaling Pathway

This compound exerts its effects by binding to and activating GPR119 on enteroendocrine L-cells. This activation initiates a downstream signaling cascade that ultimately leads to the secretion of GLP-1. The primary signaling pathway involves the coupling of GPR119 to the stimulatory G protein (Gαs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels is a critical step in triggering the exocytosis of GLP-1-containing granules from the L-cells.[2]

References

- 1. academic.oup.com [academic.oup.com]

- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PSN632408 in Obesity Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obesity remains a global health crisis, driving a significant need for novel therapeutic interventions. The G protein-coupled receptor 119 (GPR119) has emerged as a promising target in metabolic disease research due to its strategic expression in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 stimulates a dual mechanism involving the enhancement of glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins play a crucial role in regulating glucose homeostasis and satiety. PSN632408 is a selective, orally active agonist of GPR119 that has demonstrated significant potential in preclinical obesity research. This technical guide provides an in-depth overview of the mechanism of action, key experimental data, and detailed protocols related to the investigation of this compound in the context of obesity.

Introduction to this compound and GPR119

GPR119 is a Class A G protein-coupled receptor primarily expressed in the pancreas and gastrointestinal tract.[1][2] Its activation by endogenous ligands, such as oleoylethanolamide (OEA), or synthetic agonists like this compound, triggers a signaling cascade that positively impacts metabolic control.[2][3] this compound is a small molecule agonist that has been instrumental in elucidating the therapeutic potential of targeting GPR119 for the treatment of obesity and type 2 diabetes.[2][4]

Mechanism of Action

This compound exerts its effects by binding to and activating the GPR119 receptor. This activation leads to the stimulation of the Gαs subunit of the associated G protein, which in turn activates adenylyl cyclase.[1] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[1][3] The subsequent increase in intracellular cAMP levels in pancreatic β-cells and intestinal L-cells initiates a cascade of downstream events culminating in enhanced insulin secretion and the release of incretin hormones, GLP-1 and GIP.[1] These incretins are known to suppress appetite, delay gastric emptying, and improve glucose tolerance, all of which contribute to weight management.[3]

Signaling Pathway Diagram

Caption: GPR119 signaling cascade upon agonist binding.

Quantitative Data on this compound

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/Receptor | Parameter | Value (µM) |

| Receptor Activation | Recombinant mouse GPR119 | EC50 | 5.6 |

| Receptor Activation | Recombinant human GPR119 | EC50 | 7.9 |

| cAMP Accumulation | HIT-T15 cells | EC50 | 1.9 |

Data sourced from MedchemExpress.[5]

Table 2: In Vivo Efficacy of this compound in Rodent Models of Obesity

| Animal Model | Treatment Details | Key Findings |

| High-fat-fed rats | 100 mg/kg, p.o., daily for 14 days | - 10% decrease in mean daily food intake (week 1)[5] - 15% decrease in mean daily food intake (week 2)[5] - Significant attenuation of body weight gain from day 6[5] - Evidence of weight loss[5] - Reduced white adipose tissue deposition[4] |

| Rats | 100 mg/kg, p.o., single dose | - 10.4% lower total food intake over 24 hours compared to control[2] |

| Rodent models of obesity (general) | Sub-chronic administration | - Reduced fat pad masses[3] - Reduced plasma leptin and triglyceride levels[3] |

Detailed Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation by this compound. A common method involves using a cell line stably expressing the GPR119 receptor, such as HIT-T15 or HEK293 cells.[3]

Materials:

-

HIT-T15 or HEK293 cells stably expressing GPR119

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., DMEM containing a phosphodiesterase inhibitor like 1 mM IBMX)

-

This compound

-

Forskolin (positive control)

-

DMSO (vehicle control)

-

cAMP detection kit (e.g., HTRF®, LANCE®, or AlphaScreen®)

-

384-well white microplates

Procedure:

-

Cell Culture: Culture cells in appropriate medium until they reach 80-90% confluency.

-

Cell Seeding: Harvest cells and resuspend them in assay buffer. Seed the cells into a 384-well plate at a predetermined optimal density.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).

-

Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.

-

Incubation: Incubate the plate at room temperature for 30 minutes.[3]

-

cAMP Measurement: Add the cAMP detection reagents from the chosen kit (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate) to all wells.[1][6]

-

Final Incubation: Incubate the plate for 1 hour at room temperature.[1]

-

Data Acquisition: Read the plate on a compatible microplate reader (e.g., an HTRF-certified reader).

-

Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the this compound concentration. Calculate the EC50 value using a nonlinear regression model.

In Vitro GLP-1 Secretion Assay

This protocol measures the ability of this compound to stimulate GLP-1 secretion from an enteroendocrine cell line, such as GLUTag or NCI-H716 cells.[7][8]

Materials:

-

GLUTag or NCI-H716 cells

-

Cell culture medium

-

Secretion buffer (e.g., Krebs-Ringer bicarbonate buffer supplemented with BSA and a DPP-IV inhibitor)

-

This compound

-

Forskolin or KCl (positive controls)

-

DMSO (vehicle control)

-

GLP-1 ELISA kit

-

24-well plates

Procedure:

-

Cell Culture: Culture cells in 24-well plates until they reach a desired confluency.

-

Pre-incubation: Wash the cells with secretion buffer and then pre-incubate them in fresh buffer for a defined period (e.g., 30-60 minutes) to establish a baseline.

-

Compound Stimulation: Replace the pre-incubation buffer with secretion buffer containing various concentrations of this compound, positive controls, or vehicle control.

-

Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C.

-

Supernatant Collection: Collect the supernatants from each well.

-

GLP-1 Measurement: Measure the concentration of active GLP-1 in the collected supernatants using a GLP-1 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured GLP-1 concentration against the this compound concentration to determine the dose-dependent effect on GLP-1 secretion.

In Vivo Diet-Induced Obesity (DIO) Rodent Model

This protocol outlines a general procedure for evaluating the anti-obesity effects of this compound in a diet-induced obesity model.

Animals:

-

Male C57BL/6J mice or Sprague-Dawley rats are commonly used as they are susceptible to developing obesity on a high-fat diet.[9][10]

Diet:

-

A high-fat diet (HFD) with 45-60% of calories derived from fat is used to induce obesity.[9] A control group is maintained on a standard low-fat chow diet.

Procedure:

-

Obesity Induction: House animals individually and provide ad libitum access to the HFD for a period of 8-12 weeks to induce a significant increase in body weight and adiposity compared to the control group.[9]

-

Grouping and Treatment: Once the obese phenotype is established, randomize the animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 14 days).[5]

-

Parameter Measurement:

-

Body Weight: Record body weight twice weekly.[9]

-

Food Intake: Measure daily food consumption.

-

Body Composition: At the end of the study, determine fat mass and lean mass using techniques like quantitative magnetic resonance (QMR) or by dissecting and weighing specific fat pads (e.g., epididymal, retroperitoneal).[9][11]

-

Plasma Analysis: Collect blood samples at baseline and at the end of the study to measure plasma levels of triglycerides, cholesterol, and leptin using appropriate assay kits.[3][9]

-

-

Data Analysis: Compare the changes in body weight, food intake, fat mass, and plasma biomarkers between the this compound-treated groups and the vehicle control group using appropriate statistical tests.

Experimental Workflows

In Vitro Assay Workflow

Caption: Workflow for in vitro characterization.

In Vivo Study Workflow

Caption: Workflow for in vivo efficacy testing.

Conclusion

This compound has proven to be a valuable pharmacological tool for investigating the role of GPR119 in obesity and metabolic disorders. Its ability to stimulate incretin release and subsequently reduce food intake and body weight in preclinical models highlights the therapeutic potential of GPR119 agonism. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further explore the mechanisms and efficacy of GPR119 agonists in the context of obesity research. Further investigation into the long-term efficacy and safety of compounds like this compound is warranted to translate these promising preclinical findings into viable therapeutic strategies for human obesity.

References

- 1. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 2. sciencedaily.com [sciencedaily.com]

- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jme.bioscientifica.com [jme.bioscientifica.com]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 10. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

PSN632408: A GPR119 Agonist as a Potential Therapeutic for Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PSN632408 is a selective, orally active small molecule agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and related metabolic disorders. Activation of GPR119, which is predominantly expressed in pancreatic β-cells and intestinal L-cells, leads to a glucose-dependent increase in insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This whitepaper provides a comprehensive technical overview of the preclinical data supporting this compound as a potential therapeutic agent. It details the in vitro and in vivo pharmacology of this compound, including its mechanism of action, efficacy in animal models of diabetes, and synergistic effects when combined with other antidiabetic agents. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of GPR119 agonists.

Introduction to GPR119 and its Role in Glucose Homeostasis

G protein-coupled receptor 119 (GPR119) is a class A GPCR that has emerged as a key regulator of glucose homeostasis.[1] Its expression is largely restricted to pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[1] The activation of GPR119 by endogenous ligands, such as oleoylethanolamide (OEA), stimulates two key pathways that contribute to lowering blood glucose levels:

-

Direct Stimulation of Insulin Secretion: In pancreatic β-cells, GPR119 activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn potentiates glucose-stimulated insulin secretion (GSIS).[2] This glucose-dependent mechanism of action minimizes the risk of hypoglycemia, a common side effect of some antidiabetic therapies.[1]

-

Incretin Hormone Release: In intestinal L-cells, GPR119 agonism stimulates the secretion of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones further enhance pancreatic insulin secretion in a glucose-dependent manner, slow gastric emptying, and promote satiety.[1]

Given its dual mechanism of action, GPR119 represents an attractive therapeutic target for the treatment of type 2 diabetes. Small molecule agonists of GPR119, such as this compound, have been developed to harness this therapeutic potential.

This compound: A Selective GPR119 Agonist

This compound is a selective and orally active agonist of the GPR119 receptor. Preclinical studies have demonstrated its ability to modulate key pathways involved in glucose metabolism.

In Vitro Pharmacology

This compound has been shown to be a potent agonist of both human and mouse GPR119 receptors. Its activation of the receptor leads to a dose-dependent increase in intracellular cAMP levels in various cell lines, including HIT-T15 and MIN6c4 cells.[2][3]

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value (μM) |

| EC50 (GPR119 Activation) | Human | 7.9 |

| EC50 (GPR119 Activation) | Mouse | 5.6 |

| EC50 (cAMP Production) | Not Specified | 1.9 |

In pancreatic β-cell lines such as RINm5f and MIN6, this compound potentiates glucose-stimulated insulin secretion.[4] This effect is dependent on the presence of high glucose concentrations, highlighting the glucose-dependent nature of its insulinotropic action.[4] However, some studies suggest that synthetic GPR119 agonists like this compound may have divergent effects on insulin secretion compared to endogenous agonists and could potentially activate GPR119-independent pathways.[3]

Table 2: Effect of this compound on Insulin Secretion in RIN-119 Cells

| Treatment (16 mM Glucose) | Insulin Secretion (ng/mL, mean ± SEM) |

| Control | ~1.8 |

| This compound (10 µM) | ~3.0 |

| p<0.01 compared to control.[4] |

In Vivo Pharmacology

In animal models of diabetes and obesity, oral administration of this compound has been shown to improve glucose tolerance. During an OGTT, this compound-treated mice exhibit a significant reduction in blood glucose excursions compared to vehicle-treated controls.

Subchronic oral administration of this compound to high-fat-fed rats has been demonstrated to suppress food intake and reduce body weight gain. A daily dose of 100 mg/kg for 14 days resulted in a 10% decrease in mean daily food intake during the first week and a 15% decrease during the second week. This was accompanied by a significant attenuation of body weight gain.

Combination Therapy: this compound and Sitagliptin

The therapeutic potential of this compound can be enhanced when used in combination with other antidiabetic agents. A particularly promising combination is with a dipeptidyl peptidase-4 (DPP-4) inhibitor, such as sitagliptin. DPP-4 inhibitors prevent the breakdown of incretin hormones like GLP-1, thereby prolonging their action.[5]

Rationale for Combination

The combination of a GPR119 agonist and a DPP-4 inhibitor offers a synergistic approach to glycemic control. This compound stimulates the release of GLP-1, while sitagliptin inhibits its degradation.[5] This dual action leads to a more sustained and amplified incretin effect, resulting in improved insulin secretion and glucose disposal.

Preclinical Efficacy

Studies in diabetic mouse models have demonstrated the superior efficacy of the this compound and sitagliptin combination compared to either agent alone. This combination therapy leads to a greater improvement in glucose tolerance and a more pronounced increase in plasma GLP-1 levels.

Experimental Protocols

In Vitro cAMP Assay

Objective: To determine the potency of this compound in stimulating intracellular cAMP production.

Methodology:

-

Cell Culture: HIT-T15 cells are cultured in an appropriate medium and seeded into 96-well plates.

-

Compound Treatment: Cells are treated with varying concentrations of this compound for 30 minutes.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as the Perkin Elmer AlphaScreen cAMP kit.[2]

-

Data Analysis: The EC50 value is calculated from the dose-response curve.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the effect of this compound on glucose-stimulated insulin secretion from pancreatic β-cells.

Methodology:

-

Cell Culture: MIN6 cells are seeded in 24-well plates and cultured to confluence.

-

Starvation: Cells are washed with Krebs-Ringer bicarbonate buffer (KRBH) and then incubated in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.

-

Stimulation: The starvation buffer is replaced with KRBH containing low (2.8 mM) or high (16.7 mM) glucose, with or without different concentrations of this compound. Cells are incubated for 1-2 hours.

-

Sample Collection: The supernatant is collected to measure insulin concentration.

-

Insulin Quantification: Insulin levels are determined using an ELISA or radioimmunoassay (RIA) kit.

-

Data Analysis: Insulin secretion is normalized to total protein content or cell number.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance.

Methodology:

-

Animal Model: Male C57BL/6J mice are often used.

-

Fasting: Mice are fasted overnight (typically 16 hours) with free access to water.[6]

-

Compound Administration: this compound or vehicle is administered orally via gavage.

-

Glucose Challenge: After a set period (e.g., 30-60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally.[6][7]

-

Blood Sampling: Blood samples are collected from the tail vein at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[6][8]

-

Glucose Measurement: Blood glucose levels are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated and compared between treatment groups.

Signaling Pathways and Experimental Workflows

Caption: GPR119 signaling cascade initiated by this compound.

Caption: Experimental workflow for an Oral Glucose Tolerance Test.

Caption: Synergistic logic of combination therapy.

Conclusion and Future Directions

This compound, as a selective GPR119 agonist, demonstrates significant potential as a therapeutic agent for type 2 diabetes. Its dual mechanism of action, involving both direct stimulation of glucose-dependent insulin secretion and the release of incretin hormones, offers a comprehensive approach to glycemic control with a reduced risk of hypoglycemia. Preclinical in vitro and in vivo studies have consistently shown its efficacy in improving glucose homeostasis, reducing food intake, and managing body weight.

Furthermore, the synergistic effects observed when this compound is combined with a DPP-4 inhibitor like sitagliptin highlight a promising path for developing highly effective combination therapies for type 2 diabetes.

Future research should focus on a more detailed characterization of the potential for off-target effects of synthetic GPR119 agonists to ensure a favorable safety profile. Long-term efficacy and safety studies in relevant animal models are warranted to further validate the therapeutic potential of this compound and to pave the way for clinical development. The continued exploration of GPR119 agonism, both as a monotherapy and in combination with existing antidiabetic drugs, holds considerable promise for the future of diabetes management.

References

- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Sitagliptin/metformin fixed-dose combination in type 2 diabetes mellitus: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 7. Evaluating the glucose tolerance test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. meliordiscovery.com [meliordiscovery.com]

The Advent of PSN632408: A Technical Deep-Dive into a Novel GPR119 Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders due to its strategic expression in pancreatic β-cells and intestinal L-cells. Activation of GPR119 leads to a dual mechanism of action: the glucose-dependent stimulation of insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This whitepaper provides a comprehensive technical overview of the history and development of PSN632408, a small molecule GPR119 agonist developed by Prosidion Ltd. We will delve into its mechanism of action, summarize key preclinical data, detail relevant experimental protocols, and visualize the critical pathways and workflows associated with its development.

Introduction: The GPR119 Target

GPR119 is a class A G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs signaling pathway. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, increased cAMP levels trigger the release of GLP-1, which in turn potentiates insulin secretion from β-cells and exerts other beneficial metabolic effects, including delayed gastric emptying and appetite suppression. The glucose-dependent nature of GPR119-mediated insulin secretion offers a significant therapeutic advantage by minimizing the risk of hypoglycemia.

The Discovery and Development of this compound

This compound was identified by Prosidion Ltd. as a potent and selective small molecule agonist of GPR119. Its development was part of a broader effort within the pharmaceutical industry to identify novel oral therapies for type 2 diabetes. While many GPR119 agonists have been developed, and several have entered clinical trials, none have successfully progressed beyond Phase II, highlighting the challenges in translating the promising preclinical efficacy of this class of compounds to clinical outcomes.

Mechanism of Action

This compound exerts its therapeutic effects by binding to and activating GPR119. This activation initiates a signaling cascade that is central to its glucoregulatory properties.

Signaling Pathway

The binding of this compound to GPR119 induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets involved in insulin and GLP-1 secretion.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Endpoint | EC50 (µM) | Reference |

| cAMP Accumulation | HEK293 (human GPR119) | cAMP level | ~1 | [1] |

| cAMP Accumulation | HIT-T15 | cAMP level | Dose-dependent increase | [2] |

| Insulin Secretion | HEK293 (GPR119 transfected) | Insulin release | Dose-dependent increase | [1] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Animal Model | Study Type | Key Findings | Reference |

| Mice | Oral Glucose Tolerance Test (OGTT) | Improved glucose tolerance | |

| Diabetic Mice | Normoglycemia Restoration | 32% of mice achieved normoglycemia after 7 weeks | |

| Mice | Combination Therapy (with Sitagliptin) | Significantly improved glucose clearance and increased active GLP-1 levels |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of this compound.

cAMP Accumulation Assay (HTRF)

This assay quantifies the intracellular cAMP concentration following GPR119 activation.

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production in cells expressing GPR119.

Materials:

-

HEK293 cells stably expressing human GPR119

-

Cell culture medium (e.g., DMEM) with supplements

-

This compound

-

Forskolin (positive control)

-

DMSO (vehicle)

-

HTRF cAMP assay kit (e.g., from Cisbio)

-

384-well white microplates

Procedure:

-

Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells/well and culture overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).

-

Cell Stimulation: Remove the culture medium and add the diluted compounds, positive control, and vehicle control to the respective wells.

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.

-

Incubation: Incubate for 1 hour at room temperature, protected from light.

-

Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Data Analysis: Calculate the 665/620 ratio and determine the cAMP concentration from a standard curve. Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

References

Unveiling the Cellular Landscape of PSN632408: A Technical Guide to Targets Beyond GPR119

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the cellular targets of PSN632408, a known GPR119 agonist. While its interaction with GPR119 is well-documented, emerging evidence suggests the presence of off-target activities and GPR119-independent signaling pathways. This document collates the available data, details key experimental protocols, and visualizes the complex signaling networks to offer a comprehensive understanding of this compound's pharmacological profile.

Executive Summary

This compound is a synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity. Activation of GPR119 in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), respectively. However, critical research has revealed that the pharmacological effects of this compound, particularly concerning insulin secretion and intracellular signaling, diverge from those of endogenous GPR119 ligands. These findings strongly suggest that this compound may engage with additional cellular targets, leading to GPR119-independent effects. This guide will explore this evidence in detail, providing researchers with the necessary information to critically evaluate the use of this compound as a specific GPR119 probe and to inform the development of more selective GPR119 agonists.

This compound and its Primary Target: GPR119

GPR119 is a Class A G protein-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells. Its activation by endogenous ligands, such as oleoylethanolamide (OEA), leads to the coupling of Gαs proteins, activation of adenylyl cyclase, and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is a key mechanism for enhancing glucose-stimulated insulin secretion (GSIS).[1]

GPR119 Signaling Pathway

The canonical signaling pathway for GPR119 activation is depicted below.

Evidence for Cellular Targets of this compound Beyond GPR119

A seminal study by Watterson et al. (2008) provided the first direct evidence that this compound may exert effects independent of GPR119.[2][3] The study highlighted significant differences in the signaling profiles of this compound compared to the endogenous GPR119 agonist, oleoylethanolamide (OEA), in MIN6c4 insulinoma cells.[2][3]

Divergent Effects on Intracellular Signaling

The key findings pointing to GPR119-independent actions of this compound are summarized in the table below.

| Parameter | Oleoylethanolamide (OEA) | This compound | Implication |

| cAMP Production | Glucose-dependent increase | Glucose-independent increase | Suggests this compound may couple to adenylyl cyclase through a different mechanism or receptor.[2] |

| Intracellular Ca2+ | Potentiation of glucose-stimulated increase | No significant effect on glucose-stimulated increase | Indicates a divergence in the downstream signaling cascades affecting calcium homeostasis.[2] |

| Insulin Secretion | Glucose-dependent potentiation | Potentiation observed, but with a different profile to OEA | Suggests that the mechanism of insulin secretion potentiation by this compound may not be solely mediated by the canonical GPR119-cAMP pathway.[2] |

These divergent effects strongly suggest that while this compound does activate GPR119, it likely interacts with other cellular components, leading to a distinct pharmacological profile.

Postulated GPR119-Independent Signaling of this compound

The observed divergent signaling pathways are illustrated in the following diagram.

Experimental Protocols for Investigating Off-Target Effects

The following are detailed methodologies adapted from Watterson et al. (2008) that can be employed to investigate the GPR119-independent effects of this compound and other synthetic agonists.

Cell Culture

-

Cell Line: MIN6c4 insulinoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum, 100 U·mL⁻¹ penicillin, 100 µg·mL⁻¹ streptomycin, and 5 µL·L⁻¹ β-mercaptoethanol.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

Insulin Secretion Assay

-

Cell Seeding: Plate MIN6c4 cells in 24-well plates and grow to 80-90% confluency.

-

Pre-incubation: Wash cells with Krebs-Ringer bicarbonate buffer (KRBB) containing 2 mM glucose and pre-incubate for 2 hours at 37°C.

-

Stimulation: Replace the pre-incubation buffer with KRBB containing low (2 mM) or high (16 mM) glucose, with or without the test compounds (e.g., this compound, OEA).

-

Incubation: Incubate for 1 hour at 37°C.

-

Sample Collection: Collect the supernatant for insulin measurement.

-

Insulin Quantification: Measure insulin concentration using a commercially available ELISA kit.

Intracellular cAMP Measurement

-

Cell Seeding: Plate MIN6c4 cells in 96-well plates.

-

Assay Principle: Utilize a competitive immunoassay kit for the quantitative determination of cAMP.

-

Procedure:

-

Wash cells with KRBB.

-

Incubate with test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for the desired time.

-

Lyse the cells and measure cAMP levels according to the manufacturer's protocol.

-

Intracellular Calcium Measurement

-

Cell Seeding: Plate MIN6c4 cells on black-walled, clear-bottom 96-well plates.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in KRBB for 1 hour at 37°C.

-

Measurement:

-

Wash cells to remove excess dye.

-

Measure baseline fluorescence using a fluorescence plate reader.

-

Add test compounds and continuously monitor fluorescence changes over time.

-

Express changes in intracellular calcium as a percentage of the baseline fluorescence.

-

Experimental Workflow for Off-Target Identification

The following workflow outlines a general approach for identifying the cellular targets of a small molecule like this compound.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data (e.g., Ki, Kd, EC50, IC50) for the interaction of this compound with cellular targets other than GPR119. The primary evidence for off-target effects is qualitative, based on the divergent signaling profiles observed in cellular assays.

Conclusion and Future Directions

The available evidence strongly indicates that this compound, while a potent GPR119 agonist, likely possesses off-target activities that contribute to its overall pharmacological profile. The divergence in its effects on cAMP production and intracellular calcium signaling compared to the endogenous ligand OEA underscores the need for caution when using this compound as a selective GPR119 tool in research.

For drug development professionals, these findings highlight the importance of comprehensive off-target screening and detailed mechanistic studies for synthetic ligands, even those designed for a specific target. Future research should focus on:

-

Broad-panel screening of this compound against a wide range of GPCRs, ion channels, and enzymes to identify specific molecular off-targets.

-

Utilizing GPR119 knockout or knockdown cellular models to definitively separate GPR119-dependent and -independent effects of this compound.

-

Structure-activity relationship (SAR) studies to identify the chemical moieties responsible for the off-target effects of this compound, which can guide the design of more selective GPR119 agonists.

By elucidating the complete cellular target landscape of this compound, the scientific community can better interpret past research and advance the development of safer and more effective therapies targeting the GPR119 receptor.

References

- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

Methodological & Application

Application Notes and Protocols for PSN632408 in In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSN632408 is a synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes. GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation in β-cells potentiates glucose-stimulated insulin secretion (GSIS), making this compound a valuable tool for in vitro studies of insulin release and the development of novel anti-diabetic drugs. These application notes provide a detailed protocol for utilizing this compound in a static in vitro GSIS assay using the MIN6 pancreatic β-cell line, a widely accepted model for studying insulin secretion.

Mechanism of Action